4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine
Description
4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a propyl group at position 3 and a benzothiophene-derived sulfanyl moiety at position 2. This compound is structurally distinct due to its fused bicyclic system (imidazopyridine) and the presence of a sulfur atom in both the benzothiophene and sulfanyl groups, which may influence its pharmacokinetic and pharmacodynamic properties compared to simpler imidazole derivatives .
Properties
CAS No. |
87035-37-8 |
|---|---|
Molecular Formula |
C18H17N3S2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-ylmethylsulfanyl)-3-propylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C18H17N3S2/c1-2-9-21-12-20-15-7-8-19-18(17(15)21)23-11-13-10-22-16-6-4-3-5-14(13)16/h3-8,10,12H,2,9,11H2,1H3 |
InChI Key |
XUHMPALIYKNGHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1C(=NC=C2)SCC3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-propyl-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach is the condensation of benzo[b]thiophene derivatives with imidazo[4,5-c]pyridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-propyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-propyl-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-((Benzo[b]thiophen-3-ylmethyl)thio)-3-propyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The imidazo[4,5-c]pyridine scaffold is shared with several pharmacologically active compounds. Key structural analogues include:
Functional Comparisons
Electronic and Steric Effects :
- The benzothiophene-sulfanyl group in the target compound enhances electron density and steric bulk compared to PD123177’s diphenylacetyl group. This may improve binding to sulfur-interacting enzyme active sites (e.g., cytochrome P450 isoforms) .
- Unlike the ribosylated triazolo[4,5-c]pyridine nucleosides , the target compound lacks a sugar moiety, likely reducing water solubility but increasing membrane permeability.
Pharmacological Potential: Imidazo[4,5-b]pyridine derivatives (e.g., 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine) exhibit insecticidal activity, suggesting that the target compound’s imidazo[4,5-c]pyridine core could be optimized for similar applications . The sulfur atoms in the benzothiophene and sulfanyl groups may confer antioxidant or metal-chelating properties absent in non-sulfur analogues like PD123177 .
Synthetic Accessibility: The synthesis of imidazo[4,5-c]pyridine derivatives often involves cyclization of aminopyridine precursors with carbonyl reagents, as seen in the preparation of PD123177 . In contrast, the target compound’s benzothiophene-sulfanyl group may require selective thiolation or Mitsunobu reactions, similar to methods used for sulfanyl-linked heterocycles in patents .
Research Findings and Implications
- Structural Uniqueness : The combination of imidazo[4,5-c]pyridine with a benzothiophene-sulfanyl group is unprecedented in the literature reviewed. This hybrid structure may bridge the gap between small-molecule drugs and sulfur-containing natural products.
- Synthetic Challenges : Selective introduction of the sulfanyl group without disrupting the imidazopyridine core requires optimization, as seen in analogous syntheses of sulfanyl-linked heterocycles .
- Therapeutic Hypotheses : Given the activity of related imidazo[4,5-b]pyridines in pest control , the target compound could be screened for insecticidal or antiparasitic activity. Its sulfur atoms also make it a candidate for studying redox-based mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
